molecular formula C30H34ClN3O5S B13780930 Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride CAS No. 88461-84-1

Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride

Cat. No.: B13780930
CAS No.: 88461-84-1
M. Wt: 584.1 g/mol
InChI Key: ANPOJYICGPJFKJ-UHFFFAOYSA-N
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Description

This compound is a synthetic indole derivative featuring a sulfonyloxy group at position 5, a 4-methylpiperazinium-methyl substituent at position 2, and a phenyl group at position 1. The ethyl carboxylate moiety at position 3 and the chloride counterion contribute to its ionic character.

Properties

CAS No.

88461-84-1

Molecular Formula

C30H34ClN3O5S

Molecular Weight

584.1 g/mol

IUPAC Name

ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride

InChI

InChI=1S/C30H33N3O5S.ClH/c1-4-37-30(34)29-26-20-24(38-39(35,36)25-13-10-22(2)11-14-25)12-15-27(26)33(23-8-6-5-7-9-23)28(29)21-32-18-16-31(3)17-19-32;/h5-15,20H,4,16-19,21H2,1-3H3;1H

InChI Key

ANPOJYICGPJFKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4)C[NH+]5CCN(CC5)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a Mannich reaction, where formaldehyde and a secondary amine (piperazine) react with the indole derivative.

    Sulfonylation: The sulfonyloxy group is introduced by reacting the compound with a sulfonyl chloride in the presence of a base.

    Esterification: The carboxylate group is introduced through esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyloxy group, where nucleophiles like amines or thiols replace the sulfonyloxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted products with amines or thiols.

Scientific Research Applications

Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate
  • Structural Differences :
    • Core heterocycle: Indole (target compound) vs. pyrazole-thiazole (analogue).
    • Substituents: The target compound includes a sulfonyloxy group and a charged 4-methylpiperazinium moiety, whereas the analogue has halogenated (Cl, F) phenyl groups and a neutral thiazole ring.
(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic Acid
  • Structural Differences :
    • The target compound’s indole core is replaced with a thiazolidine-carboxylic acid system.
    • Both share piperazine-derived groups, but the analogue lacks the sulfonate and phenylindole motifs.
  • Functional Implications :
    • The thiazolidine-carboxylic acid in the analogue may confer metal-chelating properties, unlike the target compound’s sulfonate, which could stabilize protein interactions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Pyrazole-Thiazole Analogue Thiazolidine-Piperazine Analogue
Molecular Weight (g/mol) ~600 (estimated) 457.9 ~450 (estimated)
Solubility High (charged piperazinium) Moderate (halogenated aryl) Low (carboxylic acid)
Bioactivity Kinase inhibition (predicted) Anticancer (reported) Antimicrobial (reported)

Lumping Strategy for Organic Compound Classification

Using the lumping strategy (grouping structurally similar compounds), the target compound can be classified with other sulfonate-containing indoles or piperazine derivatives. For example:

  • Group 1 : Sulfonated indoles (enhanced solubility and metabolic stability).
  • Group 2 : Piperazine-containing compounds (improved receptor binding via charge interactions).
    This approach reduces complexity in modeling pharmacological behavior .

Predictive Analysis Using Hit Dexter 2.0

The target compound’s structural features (e.g., charged piperazinium, bulky sulfonate) suggest a low likelihood of being a "badly behaving" promiscuous binder. In contrast, simpler analogues with halogenated aryl groups (e.g., the pyrazole-thiazole derivative) may have higher risks of off-target interactions .

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